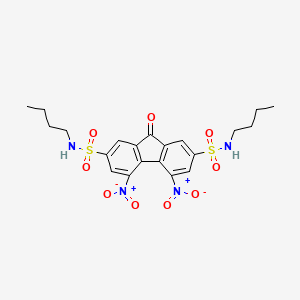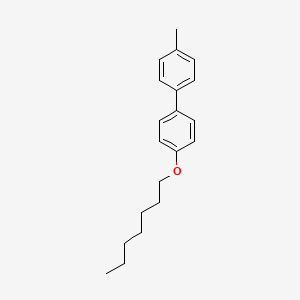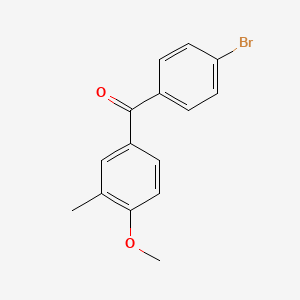
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique structure, which includes two butyl groups, two nitro groups, and a fluorene core with sulfonamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps:
Nitration: The fluorene core is first nitrated to introduce nitro groups at the 4 and 5 positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: The nitrated fluorene is then oxidized to introduce the keto group at the 9 position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and oxidation steps, and large-scale sulfonation reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide undergoes several types of chemical reactions:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Reduction: Formation of N2,N~7~-dibutyl-4,5-diamino-9-oxo-9H-fluorene-2,7-disulfonamide.
Substitution: Formation of various N2,N~7~-dialkyl or diaryl derivatives.
Oxidation: Formation of additional keto or carboxyl groups on the fluorene core.
Wissenschaftliche Forschungsanwendungen
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or bacterial infections.
Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N2,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide groups can mimic natural substrates of enzymes, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonamide.
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide: Similar structure but with carboxamide groups instead of sulfonamide.
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-dimethylamide: Similar structure but with methylamide groups instead of sulfonamide.
Uniqueness
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H24N4O9S2 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
2-N,7-N-dibutyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C21H24N4O9S2/c1-3-5-7-22-35(31,32)13-9-15-19(17(11-13)24(27)28)20-16(21(15)26)10-14(12-18(20)25(29)30)36(33,34)23-8-6-4-2/h9-12,22-23H,3-8H2,1-2H3 |
InChI-Schlüssel |
CYZDWUBXUKZZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])S(=O)(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)
![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)

![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)



